![molecular formula C18H32N2O B12450625 1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)
1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The butyl group can be introduced through an alkylation reaction using butyl bromide and a strong base like potassium carbonate.
- The reaction is typically carried out in an aprotic solvent such as acetonitrile.
Attachment of the Cyclohexylamine Group:
- The cyclohexylamine group is introduced via a nucleophilic substitution reaction.
- The reaction conditions may involve the use of a polar solvent (e.g., ethanol) and a catalyst (e.g., palladium on carbon).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
-
Formation of the Pyrrolone Core:
- The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as a diketone or an amido-nitrile compound.
- Reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) under reflux conditions.
化学反応の分析
Types of Reactions: 1-Butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
- Oxidation typically targets the cyclohexylamine moiety, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
- Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
- The pyrrolone ring and the cyclohexylamine group can be selectively reduced to form different derivatives.
-
Substitution:
- Nucleophilic substitution reactions can be performed using reagents like sodium azide or sodium methoxide.
- These reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium azide, sodium methoxide, dimethylformamide.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Reduced pyrrolone derivatives.
- Substitution products: Functionalized pyrrolone derivatives.
科学的研究の応用
1-Butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
-
Medicinal Chemistry:
- The compound is investigated for its potential as a pharmaceutical intermediate.
- It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
-
Materials Science:
- The compound can be used as a building block for the synthesis of advanced materials.
- It may be incorporated into polymers or used as a precursor for functionalized surfaces.
-
Chemical Biology:
- The compound can serve as a probe for studying biological processes.
- It may be used in the development of chemical sensors or imaging agents.
-
Industrial Applications:
- The compound may find use in the production of specialty chemicals.
- It can be employed in the synthesis of agrochemicals or fine chemicals.
作用機序
The mechanism of action of 1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclohexylamine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, modulating their activity. The pyrrolone ring may contribute to the compound’s stability and binding affinity.
類似化合物との比較
- 1-Butyl-5-chloro-N-[(1S,2S,3S)-2,3-dimethylcyclohexyl]carbamothioylamino-3-methyl-1H-pyrazole-4-carboxamide.
- 1-Butyl-5-chloro-N-[(1R,2S,3R)-2,3-dimethylcyclohexyl]carbamothioylamino-3-methyl-1H-pyrazole-4-carboxamide.
Uniqueness:
- The presence of the pyrrolone ring distinguishes it from other compounds with similar cyclohexylamine groups.
- The specific substitution pattern on the pyrrolone ring and the cyclohexylamine moiety contributes to its unique chemical and biological properties.
特性
分子式 |
C18H32N2O |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
1-butyl-2-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H32N2O/c1-6-7-11-20-17(14(4)15(5)18(20)21)19-16-10-8-9-12(2)13(16)3/h12-13,16-17,19H,6-11H2,1-5H3 |
InChIキー |
FVGXVARSBZSODC-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(C(=C(C1=O)C)C)NC2CCCC(C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12450542.png)
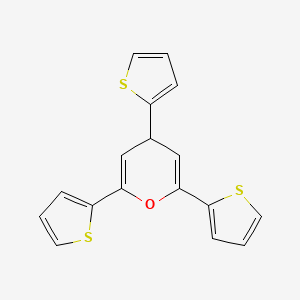
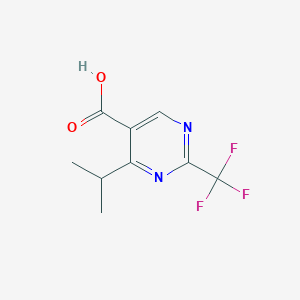
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12450559.png)
![4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12450566.png)
![ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12450572.png)
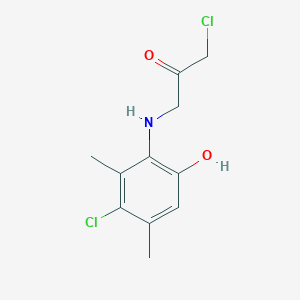
![5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12450578.png)
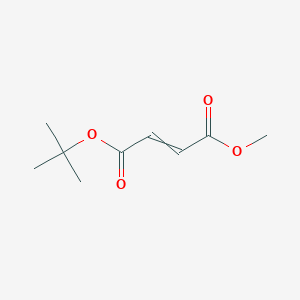
![(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)
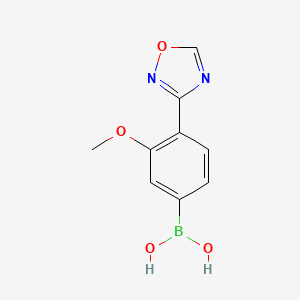
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12450629.png)
